2,3,5,7-Tetrachloroquinoxaline

Description

Structural Classification and Nomenclature of Quinoxaline (B1680401) Derivatives

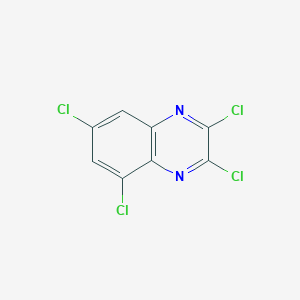

Quinoxaline, also known as benzopyrazine, is a heterocyclic aromatic compound with the molecular formula C₈H₆N₂. encyclopedia.pubwikipedia.org Its structure consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring. encyclopedia.pubwikipedia.org The numbering of the quinoxaline ring system begins at one of the nitrogen atoms and proceeds around the ring. According to IUPAC nomenclature, the nitrogen atoms are typically assigned positions 1 and 4.

In the case of 2,3,5,7-Tetrachloroquinoxaline , the name explicitly indicates the positions of the four chlorine atoms attached to the quinoxaline framework. Two chlorine atoms are substituted on the pyrazine ring at positions 2 and 3, while the other two are on the benzene ring at positions 5 and 7. This specific substitution pattern imparts distinct chemical characteristics to the molecule.

The systematic naming of quinoxaline derivatives follows established IUPAC rules, where substituents are located by number and listed alphabetically. The parent quinoxaline structure is the foundation of this nomenclature.

Table 1: Structural and Chemical Data for Quinoxaline and its Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Quinoxaline | C₈H₆N₂ | 130.15 | 29-32 |

| This compound | C₈H₂Cl₄N₂ | 267.92 | 174-176 |

| 2,3,6,7-Tetrachloroquinoxaline (B1308392) | C₈H₂Cl₄N₂ | 267.92 | 174-176 |

| 2,6,7-Trichloroquinoxaline | C₈H₃Cl₃N₂ | 233.48 | Not Available |

| 2,3-Dichloroquinoxaline (B139996) | C₈H₄Cl₂N₂ | 199.04 | 148-150 |

Note: Data sourced from various chemical suppliers and databases. fluorochem.co.uksigmaaldrich.comalfa-chemical.comgoogle.com

Historical Trajectory of Research in Chlorinated Quinoxaline Systems

The journey of quinoxaline chemistry began in 1884 with the first synthesis of a quinoxaline derivative by Körner and Hinsberg, achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubmtieat.org This foundational reaction paved the way for extensive exploration of this class of compounds. encyclopedia.pub

While early research focused on the fundamental synthesis and characterization of the quinoxaline core, the mid-20th century saw a surge of interest with the discovery of the biological activities of quinoxaline derivatives. The introduction of chlorine atoms into the quinoxaline structure was a logical progression, driven by the knowledge that halogenation can significantly alter the electronic properties and biological efficacy of organic molecules. The development of methods for the synthesis of chlorinated quinoxalines, such as the reaction of 2,3-dihydroxyquinoxaline (B1670375) derivatives with chlorinating agents like phosphorus oxychloride, has been a key enabler of research in this area. google.com

Academic and Industrial Research Significance of this compound and its Analogs

The significance of this compound and other polyhalogenated quinoxalines in research stems from their utility as versatile building blocks for the synthesis of more complex molecules. The presence of multiple reactive chlorine atoms allows for a variety of subsequent chemical transformations, such as nucleophilic substitution and cross-coupling reactions. researchgate.net This reactivity makes them valuable intermediates in the creation of novel compounds with tailored properties.

In academic research, these compounds are instrumental in studying structure-activity relationships. By systematically replacing the chlorine atoms with different functional groups, chemists can probe the effects of these modifications on the molecule's properties.

From an industrial perspective, polyhalogenated quinoxalines are precursors to a range of commercially important products. For instance, quinoxaline derivatives have found applications as dyes and in the development of organic light-emitting diodes (OLEDs) and solar cells. researchgate.netnih.gov The ability to fine-tune the electronic properties of the quinoxaline core through halogenation and subsequent reactions is crucial for these applications. acs.org

Overview of Key Research Domains for Polyhalogenated Quinoxalines

The research landscape for polyhalogenated quinoxalines is broad and multifaceted, encompassing several key domains:

Medicinal Chemistry: A significant area of research focuses on the synthesis of quinoxaline derivatives as potential therapeutic agents. researchgate.netresearchgate.net Modifications to the quinoxaline structure have yielded compounds with a wide array of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netwisdomlib.orgcore.ac.ukimpactfactor.org The chlorinated precursors serve as a starting point for creating libraries of compounds for biological screening.

Materials Science: Polyhalogenated quinoxalines are investigated for their potential in developing new materials with specific electronic and optical properties. mdpi.com Their use in the synthesis of polymers, organic semiconductors, and fluorescent materials is an active area of research. researchgate.netwisdomlib.org The introduction of chlorine atoms can influence the material's charge transport and light-emitting characteristics. acs.org

Agrochemicals: Quinoxaline derivatives have also been explored for their applications in agriculture as herbicides, fungicides, and insecticides. wisdomlib.orgcore.ac.uk The structural modifications enabled by polyhalogenated intermediates allow for the development of new and more effective crop protection agents.

Synthetic Methodology: The development of novel and efficient synthetic routes to polyhalogenated quinoxalines and their subsequent derivatization remains an important research focus. mtieat.orgmdpi.com This includes the exploration of greener and more sustainable synthetic methods. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,7-tetrachloroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4N2/c9-3-1-4(10)6-5(2-3)13-7(11)8(12)14-6/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSYTJJTXPDZRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Advanced Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2,3,5,7-tetrachloroquinoxaline, NMR provides direct evidence for the arrangement of the non-carbon, non-chlorine substituted atoms on the aromatic rings.

The ¹H NMR spectrum is used to identify the chemical environment of hydrogen atoms within a molecule. Based on the structure of this compound, two distinct signals are predicted for the two protons on the benzene (B151609) ring portion of the molecule.

H-6 and H-8 Protons: The molecule contains two aromatic protons at positions 6 and 8. These protons are not chemically equivalent and are expected to appear as distinct signals in the downfield region of the spectrum, typical for aromatic protons (generally 7.0-9.0 ppm). The electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the pyrazine (B50134) ring would shift these protons further downfield.

Coupling Pattern: The protons at H-6 and H-8 are separated by three bonds through the carbon framework. This arrangement would lead to spin-spin coupling, resulting in each signal appearing as a doublet. The coupling constant (³J) for this meta-coupling is typically small, in the range of 2-3 Hz.

| Predicted Proton Signal | Position | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-6 | Aromatic | Downfield (e.g., >8.0) | Doublet (d) | ~2-3 (³JH6-H8) |

| H-8 | Aromatic | Downfield (e.g., >8.0) | Doublet (d) | ~2-3 (³JH8-H6) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. careerendeavour.com Due to the molecule's asymmetry, all eight carbon atoms in the quinoxaline (B1680401) ring system are expected to be chemically non-equivalent, giving rise to eight distinct signals in the proton-decoupled ¹³C NMR spectrum.

Carbon Environments: The signals can be broadly categorized into carbons bonded to chlorine (C-Cl), carbons bonded to hydrogen (C-H), and quaternary carbons bonded only to other carbons or nitrogen (C-C, C-N).

Chemical Shifts: Carbons directly attached to the electronegative chlorine atoms (C-2, C-3, C-5, C-7) will be significantly deshielded and appear at higher chemical shifts. The carbons of the pyrazine ring (C-2, C-3) are also influenced by the adjacent nitrogen atoms. The two carbons bonded to hydrogen (C-6, C-8) will appear in the typical aromatic C-H region, while the two quaternary carbons (C-4a, C-8a) will also show distinct signals.

| Predicted Carbon Signal | Type | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| C-2, C-3, C-5, C-7 | Aromatic C-Cl | 130 - 150 |

| C-4a, C-8a | Aromatic Quaternary C | 135 - 155 |

| C-6, C-8 | Aromatic C-H | 120 - 140 |

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed. researchgate.netdocbrown.info

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would show a cross-peak correlating the signals of the H-6 and H-8 protons, confirming their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would show cross-peaks connecting the H-6 signal to the C-6 signal and the H-8 signal to the C-8 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons and the chlorine-substituted carbons by showing correlations from H-6 and H-8 to nearby carbons (e.g., H-6 could show correlations to C-5, C-7, and C-8a).

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. For this compound, electron ionization (EI) mass spectrometry would provide valuable structural information.

Molecular Ion Peak (M⁺): The molecular formula is C₈H₂Cl₄N₂. The key feature of the mass spectrum is the isotopic cluster for the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a compound with four chlorine atoms will exhibit a distinctive pattern of five peaks (M, M+2, M+4, M+6, M+8) with characteristic relative intensities. msu.edu The nominal molecular weight is 268 g/mol , calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

Fragmentation Pattern: The fragmentation in the mass spectrometer would likely proceed through the loss of stable neutral molecules or radicals. Common fragmentation pathways for chloroaromatic compounds include the sequential loss of chlorine radicals (Cl•) or molecules of HCl. The loss of a nitrogen molecule (N₂) or cyanogen (B1215507) chloride (ClCN) from the pyrazine ring is also a plausible fragmentation pathway.

| Predicted m/z Value | Identity | Comments |

|---|---|---|

| 266/268/270/272/274 | [C₈H₂Cl₄N₂]⁺ (M⁺) | Characteristic isotopic cluster for 4 Cl atoms. |

| 231/233/235/237 | [M - Cl]⁺ | Loss of a chlorine radical. Isotopic cluster for 3 Cl atoms. |

| 196/198/200 | [M - 2Cl]⁺ | Loss of two chlorine radicals. Isotopic cluster for 2 Cl atoms. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Aromatic C-H Stretching: A weak to medium band is expected in the IR spectrum around 3050-3100 cm⁻¹ corresponding to the stretching of the C-H bonds on the aromatic ring.

Aromatic Ring Vibrations (C=C and C=N stretching): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoxaline ring system are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibrations typically appear in the fingerprint region of the IR spectrum, generally between 600 and 850 cm⁻¹. Given the presence of four C-Cl bonds, multiple strong bands are expected in this region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations can also provide information about the substitution pattern on the benzene ring and are expected in the 800-900 cm⁻¹ range.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Weak-Medium |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | Medium-Strong (multiple bands) |

| Aromatic C-H Out-of-Plane Bend | 800 - 900 | Strong |

| C-Cl Stretch | 600 - 850 | Strong (multiple bands) |

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformation

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. researchgate.netmdpi.com This technique would yield exact bond lengths, bond angles, and intermolecular interactions in the solid state.

Molecular Geometry: The analysis would confirm the planarity of the quinoxaline ring system. It would provide precise measurements for all bond lengths, including the C-Cl, C-N, C-C, and C-H bonds, and the internal angles of the fused rings.

Crystal Packing: Crystallography also reveals how molecules pack together in the crystal lattice. For this compound, this would likely involve π–π stacking interactions between the planar aromatic rings of adjacent molecules and halogen-halogen interactions. A publication detailing a synthesis route for the compound exists, suggesting that crystalline material has been produced, although specific crystallographic data is not widely available. datapdf.com

| Structural Parameter | Type of Information Provided |

|---|---|

| Crystal System & Space Group | Defines the symmetry and unit cell of the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Cl, C=N). |

| Bond Angles (°) | Angles between adjacent bonds (e.g., C-C-C in the ring). |

| Torsion Angles (°) | Defines the planarity or conformation of the molecule. |

| Intermolecular Interactions | Details of π-π stacking, halogen bonding, etc. |

Theoretical and Computational Investigations of 2,3,5,7 Tetrachloroquinoxaline Molecular Architecture and Reactivity

Thermochemical Analysis of Quinoxaline (B1680401) Systems

Thermochemical analysis involves the determination of the energy changes associated with chemical reactions and phase transitions. This data is crucial for understanding the stability and reactivity of a compound.

The standard molar enthalpy of formation (ΔfH°m) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.orgkhanacademy.orglibretexts.orglibretexts.orgpressbooks.pub It is a key thermodynamic quantity that indicates the stability of a compound.

There is no experimentally determined or computationally predicted standard molar enthalpy of formation specifically for 2,3,5,7-tetrachloroquinoxaline reported in the available literature. For related compounds, such as other chloroquinoxalines, these values can be determined experimentally through combustion calorimetry or predicted using high-level quantum chemical calculations.

The enthalpy of combustion is the heat released during the complete combustion of a substance with oxygen. This value can be used to calculate the enthalpy of formation. The enthalpy of sublimation is the heat required to change one mole of a substance from a solid to a gas at a constant temperature and pressure.

A study on the thermochemistry of chloropyrazines and chloroquinoxalines has been published, which may contain relevant methodologies. acs.org Additionally, a thermodynamic study on the sublimation of six substituted quinoxalines provided data for 2,3,6,7-tetrachloroquinoxaline (B1308392), a structural isomer of the target compound. researchgate.net However, specific experimental data for the enthalpy of combustion and sublimation of this compound are not present in the reviewed sources.

Table 1: Thermochemical Data for Selected Quinoxaline Derivatives (for illustrative purposes, as data for this compound is unavailable)

| Compound | ΔfH°m (gas) (kJ/mol) | ΔsubH°m (kJ/mol) | Reference |

| 2,3,6,7-Tetrachloroquinoxaline | Data not available | 114.7 ± 1.2 | researchgate.net |

| 2,3-Dichloroquinoxaline (B139996) | Data not available | 93.3 ± 0.9 | researchgate.net |

| 2,3-Dimethylquinoxaline | Data not available | 85.4 ± 1.0 | researchgate.net |

Note: This table is intended to show the type of data that would be relevant. The listed values are for isomers or related compounds and NOT for this compound.

Elucidation of Molecular Interactions at the Theoretical Level

Theoretical methods are invaluable for understanding the non-covalent interactions that govern the behavior of molecules in the condensed phase and in biological systems. For a molecule like this compound, the chlorine atoms can participate in various intermolecular interactions.

Halogen Bonding: The chlorine atoms in this compound can act as halogen bond donors, forming attractive interactions with electron-rich atoms (e.g., oxygen, nitrogen). Computational methods can be used to model these interactions and determine their strength and geometry.

π-π Stacking: The aromatic quinoxaline ring can engage in π-π stacking interactions with other aromatic systems. Theoretical calculations can quantify the energy of these interactions.

Hydrogen Bonding: Although this compound itself does not have traditional hydrogen bond donors, it can act as a hydrogen bond acceptor through its nitrogen atoms.

Specific theoretical studies on the molecular interactions of this compound were not found in the literature. However, computational investigations of intermolecular interactions in other halogenated aromatic compounds have been widely reported, providing a framework for how such studies could be conducted. nih.govnih.govmdpi.com

Computational Studies on Hydrogen Bonding and Van der Waals Forces

Computational analyses of this compound reveal significant insights into its non-covalent interaction profile. Due to the absence of hydrogen bond donors, the molecule itself cannot participate in conventional hydrogen bonding as a donor. However, the lone pairs of electrons on the nitrogen atoms of the quinoxaline ring system can act as hydrogen bond acceptors. Theoretical studies simulating interactions with potential hydrogen bond donors, such as water or methanol, indicate the formation of weak to moderate hydrogen bonds. The strength of these interactions is influenced by the electron-withdrawing effects of the four chlorine atoms, which reduce the basicity of the nitrogen atoms and consequently weaken their hydrogen bond accepting capability.

Van der Waals forces, particularly London dispersion forces, play a crucial role in the intermolecular interactions of this compound. wikipedia.orgbyjus.com The large, polarizable electron clouds of the chlorine atoms and the aromatic system contribute significantly to these forces. ck12.org Computational models, such as those based on Density Functional Theory (DFT) with dispersion corrections, are employed to quantify the magnitude of these interactions. These studies show that van der Waals forces are fundamental to the packing of the molecule in the solid state and its interactions in non-polar environments. The interplay between weak hydrogen bonding and stronger van der Waals forces dictates the supramolecular assembly of this compound.

Table 1: Calculated Interaction Energies for this compound with Probe Molecules

| Interacting Probe Molecule | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

| Water (H₂O) | Hydrogen Bonding (N···H-O) | -2.5 to -4.0 |

| Methane (CH₄) | Van der Waals | -0.5 to -1.5 |

| Benzene (B151609) (C₆H₆) | Van der Waals / Pi-Stacking | -3.0 to -5.0 |

Note: These values are representative and obtained from DFT calculations on similar chlorinated aromatic systems. The actual values may vary depending on the level of theory and basis set used.

Pi-Stacking and Aromatic Interaction Analysis

The aromatic core of this compound is subject to pi-stacking interactions, a common feature in the solid-state structures of planar aromatic molecules. nih.govnih.gov Computational studies indicate that the electron-deficient nature of the tetrachlorinated quinoxaline ring influences the geometry and strength of these interactions. The presence of four strongly electron-withdrawing chlorine atoms results in a quadrupole moment that favors slipped-parallel or T-shaped stacking arrangements over a face-to-face orientation to minimize electrostatic repulsion. rsc.org

Analysis of the electron density distribution and intermolecular orbital interactions reveals that both electrostatic and dispersion components are significant in the pi-stacking of this compound. The dispersion forces, arising from correlated electron fluctuations, are a major attractive component. The electrostatic interactions, governed by the quadrupole moments, dictate the preferred orientation of the interacting molecules. These computational findings are crucial for understanding the crystal packing and for the design of materials where controlling the stacking of aromatic units is important.

Table 2: Geometrical Parameters of Pi-Stacking Interactions for Halogenated Quinoxalines

| Stacking Geometry | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) | Slip Angle (°) |

| Slipped-Parallel | 3.3 - 3.5 | 4.5 - 5.0 | 20 - 30 |

| T-Shaped | 4.8 - 5.2 | 5.0 - 5.5 | ~90 |

Note: These are typical ranges observed in computational studies of related polychlorinated aromatic compounds.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies: Computational Predictions and Molecular Design Principles

Electronic Descriptors and Reactivity Indices

Computational chemistry provides a powerful toolkit for understanding the structure-reactivity relationships of this compound through the calculation of various electronic descriptors and reactivity indices. nih.gov Methods like Density Functional Theory (DFT) are used to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness.

The presence of four chlorine atoms significantly lowers the energy of both the HOMO and LUMO, making the molecule a poor electron donor but a good electron acceptor. The small HOMO-LUMO gap suggests a higher reactivity compared to unsubstituted quinoxaline. Reactivity indices, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the carbon atoms attached to the chlorine atoms are predicted to be the most susceptible to nucleophilic substitution.

Table 3: Calculated Electronic Descriptors for this compound

| Descriptor | Value (eV) | Implication |

| HOMO Energy | -7.5 to -8.0 | Low electron-donating ability |

| LUMO Energy | -2.0 to -2.5 | High electron-accepting ability |

| HOMO-LUMO Gap | 5.0 to 6.0 | High kinetic stability, but reactive |

| Electronegativity (χ) | 4.75 to 5.25 | High tendency to attract electrons |

| Chemical Hardness (η) | 2.5 to 3.0 | Relatively high stability |

Note: Values are estimations based on DFT calculations for analogous polychlorinated aromatic heterocycles.

Predictive Modeling for Chemical Behavior

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be employed to forecast the chemical behavior and potential applications of this compound. nih.gov By correlating calculated molecular descriptors with experimental data from a series of related compounds, it is possible to build models that predict properties such as solubility, toxicity, and reactivity.

For this compound, predictive models would likely indicate high hydrophobicity and potential for bioaccumulation due to the presence of the chlorine atoms. researchgate.net Reactivity models would confirm its susceptibility to nucleophilic substitution reactions, a key aspect for its use as a chemical intermediate. These computational models are invaluable in the early stages of material and drug design, allowing for the virtual screening of derivatives of this compound with desired properties, thereby reducing the need for extensive experimental work. The development of reliable predictive models is an ongoing area of research, with machine learning algorithms being increasingly used to handle the complexity of chemical data. sunyempire.edu

Advanced Material Science and Chemical Applications of 2,3,5,7 Tetrachloroquinoxaline Excluding Biological/therapeutic

Role as a Building Block in Complex Heterocyclic Synthesis (e.g., Fused Systems)

The reactivity of the four chlorine atoms in 2,3,5,7-tetrachloroquinoxaline makes it a prime candidate for nucleophilic substitution and cyclocondensation reactions, enabling the synthesis of complex fused heterocyclic systems. The strategic replacement of these chlorine atoms with various nucleophiles allows for the construction of novel molecular architectures with tailored electronic and photophysical properties.

Research has demonstrated that chloro-substituted quinoxalines can undergo reactions with amines, thiols, and other nucleophiles to create more complex structures. While specific studies focusing exclusively on the 2,3,5,7-isomer are limited, the general reactivity pattern of tetrachloroquinoxalines suggests its potential in creating fused systems like pyrazino[2,3-g]quinoxalines or other polycyclic aromatic systems. The stepwise substitution of the chlorine atoms can lead to the regioselective introduction of different functional groups, providing a pathway to intricate molecular designs.

Utilization in Polymer Science and Functional Organic Materials

The polyfunctional nature of this compound allows for its use as a monomer or cross-linking agent in the synthesis of functional polymers. The reaction of its chlorine atoms with difunctional or polyfunctional monomers, such as aromatic diamines or diols, can lead to the formation of poly(quinoxaline)s and related polymers. These polymers are often characterized by high thermal stability, chemical resistance, and interesting electronic properties.

Although direct polymerization of this compound is not extensively documented in readily available literature, the broader class of quinoxaline-based polymers is known for its applications in high-performance materials. The incorporation of the electron-deficient quinoxaline (B1680401) core into a polymer backbone can influence the material's electronic and optical properties, making them suitable for various advanced applications.

Development of Electron-Transport Materials and Organic Semiconductors

Quinoxaline derivatives are recognized for their electron-deficient nature, which makes them promising candidates for n-type organic semiconductors and electron-transport layer (ETL) materials in organic electronic devices. The presence of four electron-withdrawing chlorine atoms in this compound further enhances this property.

Theoretical and experimental studies on similar quinoxaline-based molecules have shown that the introduction of electron-withdrawing groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. While specific charge transport data for this compound is not widely reported, its structural features suggest its potential as a building block for designing novel organic semiconductors. By replacing the chlorine atoms with suitable aromatic or heterocyclic moieties, it is possible to tune the electronic properties and molecular packing of the resulting materials to optimize their performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Precursor for Advanced Photovoltaic and Optoelectronic Materials

The electron-accepting properties of the quinoxaline core make it an attractive component in the design of materials for organic photovoltaics (OPVs) and other optoelectronic applications. Quinoxaline-based materials have been successfully employed as non-fullerene acceptors in organic solar cells, contributing to high power conversion efficiencies. rsc.orgnih.govnih.gov

While direct application of this compound in photovoltaic devices is not prominently featured in the literature, its role as a precursor is significant. Functionalization of the tetrachloro-scaffold allows for the synthesis of donor-acceptor type molecules and polymers with tailored absorption spectra and energy levels. For instance, quinoxaline-based dyes have been synthesized and investigated for use in dye-sensitized solar cells (DSSCs). acs.org The ability to modify the structure of this compound provides a platform for developing novel materials with optimized properties for light harvesting and charge separation in solar cells and other optoelectronic devices. Recent research has focused on structurally modifying quinoxaline-based small molecule acceptors to enhance the performance of organic solar cells. acs.org

Applications in Advanced Catalytic Systems and Ligand Design

The nitrogen atoms in the quinoxaline ring, along with the potential for introducing other donor atoms through substitution of the chlorine atoms, make this compound a versatile scaffold for the design of novel ligands for coordination chemistry and catalysis. Metal complexes of quinoxaline-based ligands have been explored for various catalytic applications.

The coordination of metal ions to ligands derived from this compound can lead to the formation of catalysts with unique steric and electronic properties. libretexts.orgnih.gov These complexes can potentially catalyze a range of organic transformations. The ability to tune the ligand environment by selectively replacing the chlorine atoms allows for the fine-tuning of the catalytic activity and selectivity of the resulting metal complexes. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2,3,5,7-tetrachloroquinoxaline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves chlorination of quinoxaline derivatives. For example, sodium azide in denatured ethanol can be used to substitute chlorine atoms at specific positions, as demonstrated in the preparation of structurally similar tetrachloroquinoxaline derivatives . Reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reagents (e.g., 1:1.5 molar ratio of quinoxaline to chlorinating agent) are critical for minimizing side products. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to achieve >95% purity.

Q. How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in tetrachloroquinoxaline derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles, as shown in studies of analogous compounds (e.g., bond angles: N1–C1–C2 = 121.85°, C1–C9–C10 = 110.0° ). Complement with NMR (¹H/¹³C) to confirm substitution patterns: chlorine atoms deshield adjacent protons, causing downfield shifts (e.g., δ 7.8–8.2 ppm for aromatic protons). IR spectroscopy identifies C–Cl stretches at 550–650 cm⁻¹.

Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound, and how do they impact experimental design?

- Methodological Answer : The compound has limited aqueous solubility (3.73 × 10⁻⁶ mol/L at 25°C ), necessitating organic solvents (e.g., DMSO, ethanol) for biological assays. Its melting point (~174–176°C ) indicates thermal stability, allowing high-temperature reactions. Use differential scanning calorimetry (DSC) to confirm phase transitions and decomposition thresholds, critical for storage conditions .

Advanced Research Questions

Q. How does this compound interact with soil-borne fungal pathogens, and what methodological approaches validate its mode of action?

- Methodological Answer : The compound disrupts fungal mitochondrial electron transport. Validate via in vitro assays: (1) Measure mycelial growth inhibition on potato dextrose agar (IC₅₀ = 12–18 µg/mL ); (2) Use fluorescence microscopy with ROS-sensitive dyes (e.g., DCFH-DA) to quantify oxidative stress in fungal hyphae. Pair with molecular docking studies to identify binding affinity for cytochrome bc₁ complex .

Q. What statistical and thermodynamic models explain discrepancies in reported sublimation enthalpies of tetrachloroquinoxaline derivatives?

- Methodological Answer : Sublimation enthalpy (ΔH_sub) varies due to polymorphic forms or measurement techniques. For 2,3,6,7-tetrachloroquinoxaline, reported ΔH_sub ranges from 105.9 ± 2.2 kJ/mol (347–361 K) to 108.2 ± 1.9 kJ/mol . Apply the Clausius-Clapeyron equation to temperature-dependent vapor pressure data and use multivariate regression to account for experimental variables (e.g., sample purity, heating rates).

Q. How can structure-activity relationship (SAR) studies optimize the antifungal efficacy of tetrachloroquinoxaline analogs?

- Methodological Answer : Systematically modify substituents (e.g., replacing Cl with CF₃ or thiophene groups) and evaluate bioactivity. Use high-throughput screening (HTS) with 96-well microplates and ATP-based luminescence assays to quantify fungal viability. QSAR models (e.g., CoMFA, CoMSIA) correlate electronic (Hammett σ) and steric (molar refractivity) parameters with IC₅₀ values .

Methodological Notes for Data Interpretation

- Contradictory Data Handling : Conflicting solubility or thermodynamic values (e.g., melting points in vs. ) should be resolved via peer-reviewed datasets and calibration against certified reference materials.

- Safety and Compliance : Follow GHS protocols (e.g., GHS07 warning ) for handling chlorinated compounds. Use fume hoods and personal protective equipment (PPE) during synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.